N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives
Mechanism of Action
Target of Action
The primary target of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is Coagulation factor X . This enzyme plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. Inhibiting this enzyme can prevent the formation of blood clots, making this compound potentially useful in the treatment of conditions such as deep vein thrombosis or stroke.
Mode of Action
It is known to interact with its target, coagulation factor x, leading to inhibition of the enzyme . This interaction and resulting inhibition prevent the enzyme from performing its role in the coagulation cascade, thus preventing the formation of blood clots.
Biochemical Pathways
The compound affects the coagulation cascade, a biochemical pathway responsible for blood clot formation. By inhibiting Coagulation factor X, the compound disrupts this pathway, preventing the formation of blood clots .
Result of Action
The primary result of the compound’s action is the prevention of blood clot formation. By inhibiting Coagulation factor X, the compound prevents the formation of blood clots, which can reduce the risk of conditions such as deep vein thrombosis or stroke .
Biochemical Analysis
Biochemical Properties
The compound is believed to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide may change over time. Studies are needed to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This would include identifying any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is another area of interest. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The chlorothiophene moiety is introduced through halogenation reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(5-chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide
- N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Uniqueness
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of both the oxadiazole ring and the chlorothiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2S2/c12-8-4-3-7(19-8)10-14-15-11(17-10)13-9(16)6-2-1-5-18-6/h1-5H,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFVZMWRTYDMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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